Enpp-1-IN-15 (CAS 2756218-99-0), also known as Compound 88a, is a highly specialized, low-molecular-weight (360.43 g/mol) small-molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Built on an optimized triazolopyrimidine/imidazolopyrimidine scaffold, it is primarily procured for advanced immuno-oncology, metabolic research, and cGAS-STING pathway modulation. By preventing the enzymatic hydrolysis of the immunotransmitter 2',3'-cGAMP, ENPP1 inhibitors enhance innate immune responses in the tumor microenvironment. For procurement teams, assay developers, and medicinal chemists, Enpp-1-IN-15 represents a next-generation standard. It offers extraordinary picomolar-level affinity that drastically reduces the required working concentrations compared to legacy inhibitors, thereby minimizing solvent-induced cytotoxicity, lowering active pharmaceutical ingredient (API) consumption, and ensuring cleaner downstream readouts in high-throughput screening and in vivo models [1].
Substituting Enpp-1-IN-15 with earlier-generation ENPP1 inhibitors, such as suramin or first-generation sulfamides, introduces severe procurement and experimental risks. Legacy compounds often exhibit broad off-target activity against other phosphodiesterases (e.g., ENPP2/Autotaxin, ENPP3) or require micromolar working concentrations that necessitate high DMSO volumes, leading to artifactual cytotoxicity in sensitive immune cell assays. Furthermore, standard benchmark inhibitors like STF-1084 or MV-626, while selective, possess nanomolar affinities that may fail to achieve complete target occupancy in dense tumor microenvironment models without significant dose escalation. Procuring the ultra-potent Enpp-1-IN-15 ensures sustained target saturation at picomolar concentrations, safeguarding assay reproducibility, simplifying formulation, and reducing the total mass of API required for large-scale preclinical cohorts [1].
Enpp-1-IN-15 demonstrates an extraordinary Ki value of 0.00586 nM (5.86 pM) against ENPP1. In direct contrast, widely procured benchmark inhibitors such as STF-1084 and MV-626 exhibit Ki values of approximately 33 nM and 5 nM, respectively. This represents an ~850-fold to 5,600-fold increase in binding affinity for Enpp-1-IN-15. This massive differential allows researchers to use significantly lower dosing regimens, conserving material and reducing the risk of off-target kinase inhibition commonly seen when pushing less potent compounds to higher concentrations [1].
| Evidence Dimension | Binding affinity (Ki) for ENPP1 |
| Target Compound Data | Enpp-1-IN-15: Ki = 0.00586 nM |
| Comparator Or Baseline | MV-626 (Ki ~ 5 nM) and STF-1084 (Ki = 33 nM) |
| Quantified Difference | ~850x to 5600x higher affinity for Enpp-1-IN-15 |
| Conditions | In vitro biochemical ENPP1 inhibition assay |
Procuring a picomolar inhibitor drastically reduces the required API mass per experiment and minimizes solvent-associated toxicity in sensitive cellular assays.
Older-generation ENPP1 inhibitors, such as suramin, require high concentrations (IC50 ~ 7.77 µM) to achieve target inhibition, which inevitably leads to cross-reactivity with ENPP2 (Autotaxin) and ENPP3. Because Enpp-1-IN-15 achieves target saturation at sub-nanomolar concentrations (Ki = 0.00586 nM), it can be administered at doses where competitive binding to off-target PDEs and alkaline phosphatases is mathematically negligible. This functional selectivity ensures that downstream readouts (e.g., cGAMP accumulation) are strictly ENPP1-mediated, preventing costly false positives in drug screening [1].
| Evidence Dimension | Required working concentration to avoid off-target effects |
| Target Compound Data | Enpp-1-IN-15 achieves potent inhibition at < 0.1 nM |
| Comparator Or Baseline | Suramin requires ~7770 nM (7.77 µM) |
| Quantified Difference | >100,000-fold reduction in required working concentration |
| Conditions | Cellular and biochemical PDE profiling |
Eliminating off-target PDE inhibition prevents confounding variables in complex immunological and metabolic assays, ensuring reliable data for preclinical development.
Unlike bulky, multi-charged legacy inhibitors or complex biologics, Enpp-1-IN-15 utilizes a highly optimized, low-molecular-weight triazolopyrimidine core (MW: 360.43 g/mol). This defined small-molecule architecture provides predictable solubility and formulation compatibility compared to highly lipophilic or structurally unstable early-stage hits. For procurement teams scaling up in vivo studies, this structural efficiency translates to easier vehicle formulation and consistent lot-to-lot reproducibility, entirely avoiding the aggregation and precipitation risks associated with larger peptide-based or polyanionic inhibitors [1].
| Evidence Dimension | Molecular weight and formulation complexity |
| Target Compound Data | Enpp-1-IN-15 (MW 360.43 g/mol, defined small molecule) |
| Comparator Or Baseline | Legacy polyanionic inhibitors (e.g., Suramin, MW > 1200 g/mol) |
| Quantified Difference | ~70% reduction in molecular mass with vastly superior potency |
| Conditions | Preclinical formulation and handling workflows |
A low-molecular-weight, highly potent API simplifies vehicle selection, reduces solvent volumes, and improves dosing consistency in animal models.
Because of its 5.86 pM affinity, Enpp-1-IN-15 is the ideal choice for cellular assays measuring cGAMP accumulation and downstream IFN-beta release. It allows researchers to achieve complete ENPP1 blockade at sub-nanomolar concentrations, avoiding the DMSO-induced cytotoxicity that plagues assays using less potent legacy inhibitors [1].
In vivo models assessing immune cell infiltration and metabolic regulation benefit heavily from Enpp-1-IN-15's high potency and low molecular weight (360.43 g/mol). This translates to lower API dosing requirements and easier vehicle formulation compared to earlier-generation compounds like STF-1084, streamlining large-scale preclinical procurement [1].
As one of the most potent ENPP1 inhibitors available, Enpp-1-IN-15 serves as an optimal positive control in competitive binding assays and structural biology studies. It sets a stringent picomolar baseline that older compounds cannot match, ensuring rigorous validation of novel hit compounds [1].